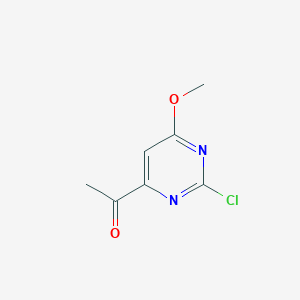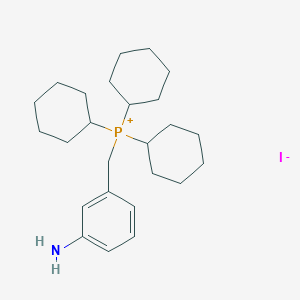
(3-Aminobenzyl)tricyclohexylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminobenzyl)tricyclohexylphosphonium iodide is a chemical compound with the molecular formula C25H41INP and a molecular weight of 513.48 g/mol . It is a phosphonium salt that contains a tricyclohexylphosphonium cation and an iodide anion. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobenzyl)tricyclohexylphosphonium iodide typically involves the reaction of tricyclohexylphosphine with (3-aminobenzyl) iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Aminobenzyl)tricyclohexylphosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide anion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields the corresponding phosphine oxide .
Scientific Research Applications
(3-Aminobenzyl)tricyclohexylphosphonium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of phosphonium salts’ biological activity and their potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of (3-Aminobenzyl)tricyclohexylphosphonium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
(3-Aminobenzyl)triphenylphosphonium iodide: Similar structure but with phenyl groups instead of cyclohexyl groups.
(4-Aminobenzyl)tricyclohexylphosphonium iodide: Similar structure but with the amino group in the para position.
(3-Methylbenzyl)tricyclohexylphosphonium iodide: Similar structure but with a methyl group instead of an amino group.
Uniqueness
(3-Aminobenzyl)tricyclohexylphosphonium iodide is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with other molecules. The tricyclohexylphosphonium cation also provides steric hindrance, affecting the compound’s chemical behavior .
Properties
Molecular Formula |
C25H41INP |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(3-aminophenyl)methyl-tricyclohexylphosphanium;iodide |
InChI |
InChI=1S/C25H41NP.HI/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h10-12,19,23-25H,1-9,13-18,20,26H2;1H/q+1;/p-1 |
InChI Key |
VEGKMCPLCSRMTP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](CC2=CC(=CC=C2)N)(C3CCCCC3)C4CCCCC4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


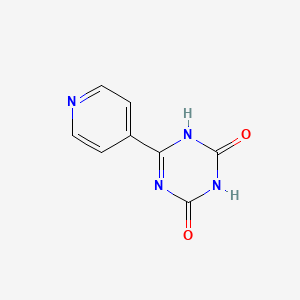
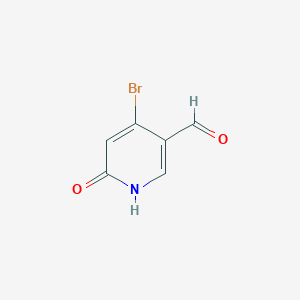
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
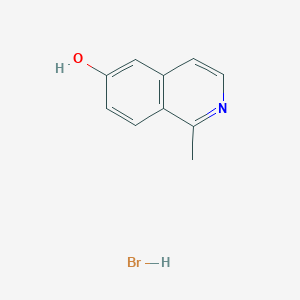
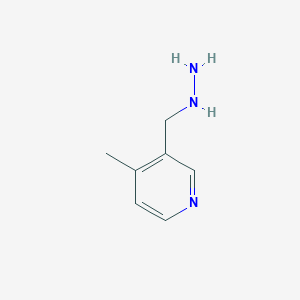
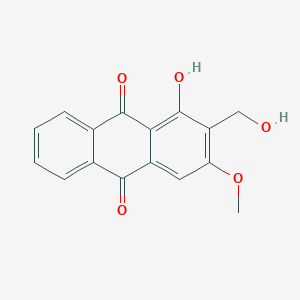
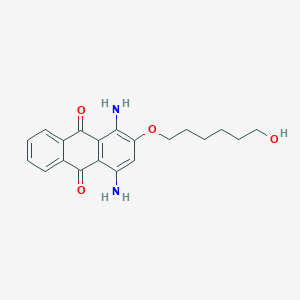
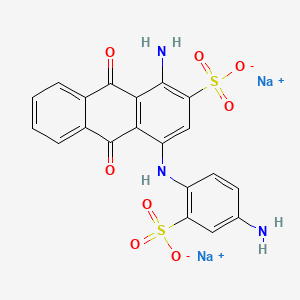
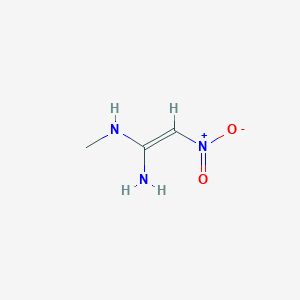

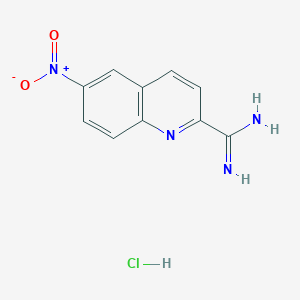
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
